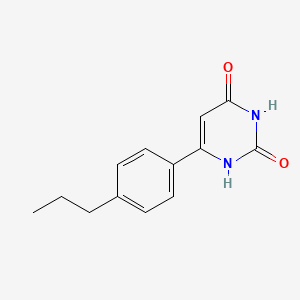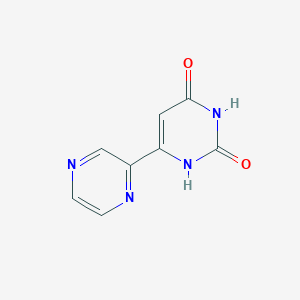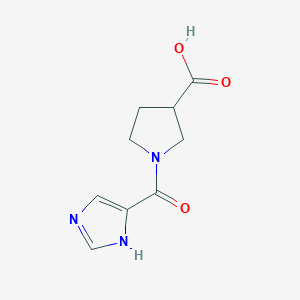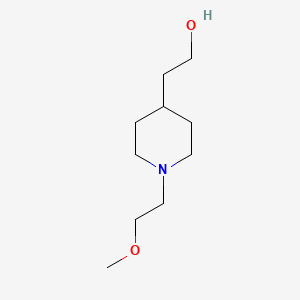![molecular formula C10H8F2N2O B1467000 [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1423028-38-9](/img/structure/B1467000.png)
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
説明
“[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C10H8F2N2O . It has a molecular weight of 210.18 . The IUPAC name for this compound is [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol .
Molecular Structure Analysis
The InChI code for “[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” is 1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.
Physical And Chemical Properties Analysis
“[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazoles, including compounds like [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol, have been synthesized under various conditions and evaluated for their agrochemical and pharmaceutical activities. These compounds exhibit a range of physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Their synthesis often involves reactions between hydrazines and chalcone derivatives, and their structures are characterized using NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Methane as a Resource
While not directly related to [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol, research on methanotrophs—the bacteria capable of using methane as their sole carbon source—highlights the broader context of carbon utilization in scientific research. Methanotrophs can generate valuable products like single-cell protein, biopolymers, and methanol from methane, showcasing the potential of microbial systems in biotechnological applications and carbon recycling (P. Strong, S. Xie, & W. Clarke, 2015).
Liquid-Phase Methanol Synthesis
Methanol synthesis from CO-rich gas, especially in applications like coal gasification combined cycle power stations, represents an important area of research. Methanol serves as a clean-burning fuel with applications in energy, transport, and as an intermediary in chemical manufacturing. This research area involves exploring catalysts, reaction mechanisms, and the potential for methanol to act as a peaking fuel in power generation (A. Cybulski, 1994).
Hydrogen Production from Methanol
Methanol, as a liquid hydrogen carrier, offers a pathway for producing high purity hydrogen, crucial for the development of a hydrogen-methanol economy. This area of research focuses on catalyst development and reactor technology to improve the efficiency and effectiveness of hydrogen production processes, including methanol steam reforming and partial oxidation (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).
Methanol as a Chemical Marker in Transformer Oil
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application underlines the chemical utility of methanol beyond its traditional roles, offering a novel approach to monitoring and managing transformer health and longevity (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Safety and Hazards
Safety data for “[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” indicates that it may be harmful if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
特性
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHHRWDWBGNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)


![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)



![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)